Cas no 2640974-35-0 (6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one)

6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a pyrimidinone core substituted with a cyclopropyl group and a piperazine-linked trifluoromethylpyrimidine moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine spacer may improve solubility and binding affinity. This compound is suitable for exploratory research in drug discovery, offering a versatile intermediate for further derivatization. Its well-defined synthetic route ensures reproducibility, making it a reliable candidate for structure-activity relationship studies.
6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one structure
2640974-35-0 structure
商品名:6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
CAS番号:2640974-35-0
MF:C16H21F3N6O
メガワット:370.372752904892
CID:5319675
PubChem ID:168003671

6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 6-Cyclopropyl-2-[4-[4-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl]-4(3H)-pyrimidinone
    • 2640974-35-0
    • 6-cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
    • 6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
    • インチ: 1S/C16H21F3N6O/c17-16(18,19)12-3-4-20-14(22-12)24-5-7-25(8-6-24)15-21-11(10-1-2-10)9-13(26)23-15/h3-4,10-11,15,21H,1-2,5-9H2,(H,23,26)
    • InChIKey: PMOHWTIVMDRRAI-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=NC(=N1)N1CCN(CC1)C1NC(CC(C2CC2)N1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 370.17289380g/mol
  • どういたいしつりょう: 370.17289380g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 521
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 73.4Ų

じっけんとくせい

  • 密度みつど: 1.60±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 508.6±60.0 °C(Predicted)
  • 酸性度係数(pKa): 11.00±0.50(Predicted)

6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6796-6595-2μmol
6-cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2640974-35-0
2μmol
$85.5 2023-09-07
Life Chemicals
F6796-6595-5μmol
6-cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2640974-35-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6796-6595-15mg
6-cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2640974-35-0
15mg
$133.5 2023-09-07
Life Chemicals
F6796-6595-100mg
6-cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2640974-35-0
100mg
$372.0 2023-09-07
Life Chemicals
F6796-6595-10mg
6-cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2640974-35-0
10mg
$118.5 2023-09-07
Life Chemicals
F6796-6595-2mg
6-cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2640974-35-0
2mg
$88.5 2023-09-07
Life Chemicals
F6796-6595-4mg
6-cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2640974-35-0
4mg
$99.0 2023-09-07
Life Chemicals
F6796-6595-3mg
6-cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2640974-35-0
3mg
$94.5 2023-09-07
Life Chemicals
F6796-6595-75mg
6-cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2640974-35-0
75mg
$312.0 2023-09-07
Life Chemicals
F6796-6595-40mg
6-cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
2640974-35-0
40mg
$210.0 2023-09-07

6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one 関連文献

6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-oneに関する追加情報

Exploring 6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one (CAS 2640974-35-0): A Comprehensive Overview

In the realm of pharmaceutical and agrochemical research, 6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one (CAS 2640974-35-0) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its cyclopropyl and trifluoromethylpyrimidine moieties, exhibits unique structural features that make it a promising candidate for various applications. Researchers are particularly intrigued by its potential in modulating biological pathways, given its piperazine linker and dihydropyrimidinone core, which are often associated with bioactive properties.

The compound's CAS number 2640974-35-0 is frequently searched in scientific databases, reflecting its growing relevance in drug discovery. Its trifluoromethyl group is a hotspot in modern medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. This aligns with current trends where researchers prioritize fluorinated compounds for their improved pharmacokinetic profiles. Additionally, the pyrimidine scaffold is a cornerstone in designing kinase inhibitors, a class of therapeutics dominating oncology research.

From a synthetic perspective, 6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one showcases versatility. Its piperazinyl-pyrimidine linkage is synthetically accessible via nucleophilic aromatic substitution (SNAr), a reaction widely optimized in industrial settings. This accessibility fuels its exploration in high-throughput screening (HTS) campaigns, where dihydropyrimidinones are valued for their drug-like properties. Notably, the cyclopropyl substituent introduces steric constraints that may fine-tune target selectivity—a feature increasingly demanded in precision medicine.

Environmental and green chemistry considerations also apply to this compound. The trifluoromethyl moiety, while pharmacologically beneficial, has prompted discussions on sustainable fluorination methods. Recent publications highlight electrochemical fluorination as an eco-friendly alternative to traditional approaches, addressing concerns about PFAS (per- and polyfluoroalkyl substances) persistence. Such innovations could streamline the production of CAS 2640974-35-0 derivatives while minimizing ecological footprints.

In computational drug design, 6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one serves as a valuable scaffold for molecular docking studies. Its rigid yet flexible structure allows for probing diverse protein binding sites, particularly in G-protein-coupled receptors (GPCRs) and epigenetic enzymes. This aligns with the rise of AI-driven drug discovery, where such compounds are virtual screened against targets like BRD4 or HDACs—topics trending in PubMed and patent filings.

Market-wise, the demand for high-value building blocks like this compound is escalating. Suppliers listing CAS 2640974-35-0 often emphasize its >98% purity, catering to stringent Good Manufacturing Practice (GMP) standards. This underscores its utility in preclinical development, especially for orphan diseases where novel chemotypes are urgently needed. Furthermore, its IP potential is underscored by patent clusters around analogous piperazine-pyrimidine hybrids.

To conclude, 6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one represents a convergence of synthetic ingenuity and therapeutic potential. Its multifaceted applications—from kinase inhibition to fragment-based drug design—position it as a compound to watch in the next decade. As the scientific community leans toward rational drug design and sustainable chemistry, this molecule exemplifies how structural complexity can be harnessed for innovation.

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